2,3,4,5,6-Pentafluorophenyl 3-fluoropyridine-2-sulfonate
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Overview
Description
2,3,4,5,6-Pentafluorophenyl 3-fluoropyridine-2-sulfonate is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 3-fluoropyridine-2-sulfonate typically involves the reaction of 3-fluoropyridine-2-sulfonyl chloride with pentafluorophenol. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 3-fluoropyridine-2-sulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: Triethylamine, sodium hydroxide
Catalysts: Palladium catalysts for coupling reactions
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemistry
In chemistry, 2,3,4,5,6-Pentafluorophenyl 3-fluoropyridine-2-sulfonate is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine
The compound’s fluorinated nature makes it a candidate for the development of pharmaceuticals and biologically active molecules. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound a potential precursor in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in materials science, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 3-fluoropyridine-2-sulfonate involves its interaction with various molecular targets. The electron-withdrawing fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenylacetyl chloride
Uniqueness
Compared to similar compounds, 2,3,4,5,6-Pentafluorophenyl 3-fluoropyridine-2-sulfonate stands out due to the presence of both a pentafluorophenyl group and a fluoropyridine moiety. This dual fluorination enhances its reactivity and stability, making it a versatile compound in various chemical reactions and applications. Its unique structure also allows for the exploration of new synthetic pathways and the development of novel materials and pharmaceuticals.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-fluoropyridine-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3F6NO3S/c12-4-2-1-3-18-11(4)22(19,20)21-10-8(16)6(14)5(13)7(15)9(10)17/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQTVMBLSWVHIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3F6NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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